molecular formula C12H17NO2 B140974 Tert-butyl o-tolylcarbamate CAS No. 74965-31-4

Tert-butyl o-tolylcarbamate

Cat. No.: B140974
CAS No.: 74965-31-4
M. Wt: 207.27 g/mol
InChI Key: UMDAFUNCFQYMDP-UHFFFAOYSA-N
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Description

Tert-butyl o-tolylcarbamate is an organic compound with the molecular formula C12H17NO2. It is a type of carbamate, which is a functional group derived from carbamic acid. This compound is known for its applications in organic synthesis and as a protecting group for amines in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl o-tolylcarbamate can be synthesized through the reaction of o-toluidine with di-tert-butyl dicarbonate. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction conditions often involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solvents like dichloromethane or toluene can aid in the solubility of reactants and products, facilitating the reaction process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts or under basic conditions.

Major Products:

    Oxidation: Oxidized aromatic derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted carbamates or ureas.

Scientific Research Applications

Tert-butyl o-tolylcarbamate has several applications in scientific research:

    Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions without interference from the amine group.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: this compound is used in the production of polymers and other materials where carbamate functionality is required.

Comparison with Similar Compounds

  • Tert-butyl phenylcarbamate
  • Tert-butyl ethylcarbamate
  • Tert-butyl methylcarbamate

Comparison: Tert-butyl o-tolylcarbamate is unique due to the presence of the o-tolyl group, which provides specific steric and electronic properties. Compared to tert-butyl phenylcarbamate, the o-tolyl group introduces additional steric hindrance and electronic effects due to the methyl group on the aromatic ring. This can influence the reactivity and selectivity of the compound in various chemical reactions.

Properties

IUPAC Name

tert-butyl N-(2-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9-7-5-6-8-10(9)13-11(14)15-12(2,3)4/h5-8H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDAFUNCFQYMDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431175
Record name tert-butyl o-tolylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74965-31-4
Record name tert-butyl o-tolylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-methylphenyl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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